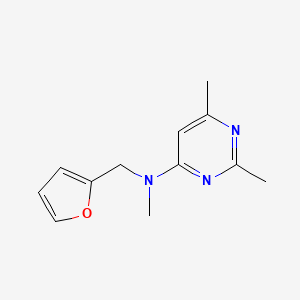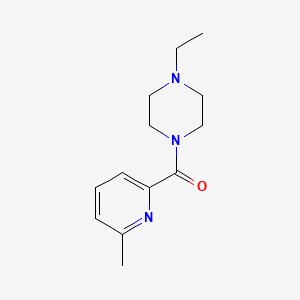
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as EPMM, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. EPMM belongs to the class of piperazine derivatives and has been studied for its ability to act as a ligand for various receptors in the body.
作用機序
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone acts as a partial agonist at the dopamine D2 receptor, which is responsible for regulating the release of dopamine in the brain. By binding to this receptor, (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone can modulate the release of dopamine, which can have an impact on mood, motivation, and reward. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has also been shown to have affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to have antipsychotic effects in a rat model of schizophrenia. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation. It has also been shown to increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
実験室実験の利点と制限
One advantage of using (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone is its low potency, which can make it difficult to achieve significant effects at low concentrations.
将来の方向性
There are several future directions for the study of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of research is the development of more potent derivatives of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone that can be used in lower concentrations. Another area of research is the investigation of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone's potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the role of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in the regulation of mood and anxiety warrants further investigation, as it may have potential as an antidepressant and anxiolytic agent.
合成法
The synthesis of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone involves the reaction of 4-ethylpiperazine and 6-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents, such as ethanol and chloroform.
科学的研究の応用
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential pharmacological properties, including its ability to act as a ligand for various receptors in the body. It has been shown to have affinity for the dopamine D2 receptor, which is implicated in a variety of neurological disorders, such as Parkinson's disease and schizophrenia. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has also been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-15-7-9-16(10-8-15)13(17)12-6-4-5-11(2)14-12/h4-6H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKBVVAYXZOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
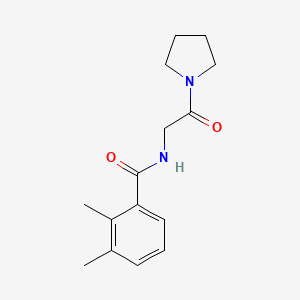
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
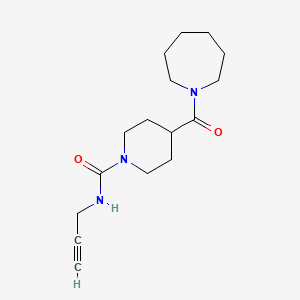
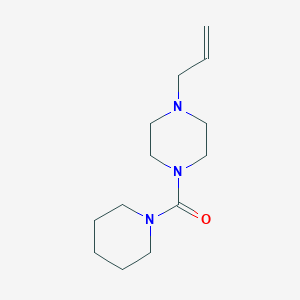

![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
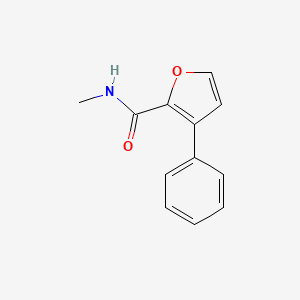

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
